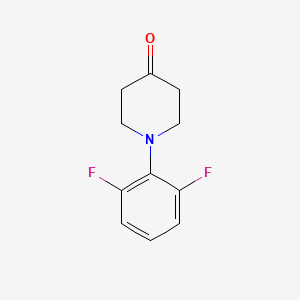

1-(2,6-Difluorophenyl)piperidin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11F2NO |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)piperidin-4-one |

InChI |

InChI=1S/C11H11F2NO/c12-9-2-1-3-10(13)11(9)14-6-4-8(15)5-7-14/h1-3H,4-7H2 |

InChI Key |

VNKNABVNGYMUOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Foundational & Exploratory

1-(2,6-Difluorophenyl)piperidin-4-one CAS number 1037137-97-5

An In-Depth Technical Guide to 1-(2,6-Difluorophenyl)piperidin-4-one (CAS 1037137-97-5): Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The piperidin-4-one core is a privileged scaffold found in numerous biologically active compounds, while the 2,6-difluorophenyl moiety is frequently incorporated to enhance metabolic stability and modulate binding affinity.[1][2] This document details robust synthetic strategies for its preparation, focusing on modern palladium- and copper-catalyzed cross-coupling reactions. It further outlines a thorough analytical characterization protocol, discusses the key reactivity of the carbonyl group for further derivatization, and explores its potential applications as a key intermediate in the synthesis of novel therapeutic agents.

Introduction to N-Aryl Piperidin-4-ones

The Piperidin-4-one Scaffold in Drug Discovery

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals and natural products.[2] Its saturated, six-membered ring can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[3][4] The piperidin-4-one substructure, specifically, serves as a versatile synthetic intermediate.[1] The ketone functionality acts as a synthetic handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries for screening. Compounds incorporating this scaffold have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, and central nervous system (CNS) effects.[1][5]

The Strategic Role of the 2,6-Difluorophenyl Moiety

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 2,6-difluoro substitution pattern on an N-aryl ring offers several distinct advantages. Firstly, the strong electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. Secondly, the C-F bond is exceptionally stable, and the fluorine atoms can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. Finally, the ortho-fluorine substituents force the phenyl ring to adopt a twisted conformation relative to the piperidine ring, which can be leveraged to probe specific binding pockets or to lock in a bioactive conformation.

Synthetic Strategies for this compound

The primary challenge in synthesizing the target compound is the formation of the C(aryl)-N(piperidine) bond. While classical methods like nucleophilic aromatic substitution (SNAr) are effective for highly electron-deficient aryl halides (e.g., those bearing a nitro group[6]), modern transition-metal-catalyzed cross-coupling reactions provide a more general and efficient route for non-activated substrates like 1,3-difluorobenzene.

Retrosynthetic Analysis

The key disconnection for the synthesis of this compound is the C-N bond, leading back to 4-piperidone (or a protected equivalent) and an appropriate 2,6-difluorophenyl electrophile.

Caption: Retrosynthetic approach for the target molecule.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds.[7] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or sulfonate.[8][9] The choice of ligand is critical, as it influences the efficiency of both the oxidative addition and reductive elimination steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred.[10]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-piperidone hydrochloride (1.0 eq), the aryl halide (e.g., 1-bromo-2,6-difluorobenzene, 1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-4 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Base Addition: Add a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 2.0-2.5 eq) followed by an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

-

Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the final product.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical alternative that uses a copper catalyst.[11][12] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand (such as a diamine or phenanthroline) and a base (e.g., K₂CO₃ or K₃PO₄) in a polar aprotic solvent like DMF or DMSO.[13][14] This method can be more cost-effective than palladium-catalyzed approaches but may require higher temperatures.[15]

Experimental Protocol: Ligand-Assisted Ullmann Condensation

-

Reaction Setup: To a reaction vessel, add 4-piperidone hydrochloride (1.0 eq), the aryl halide (e.g., 1-iodo-2,6-difluorobenzene, 1.0 eq), CuI (5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or DMSO).

-

Reaction: Heat the mixture to 100-140 °C and stir. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The aqueous layer may need to be filtered to remove inorganic salts.

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Caption: General experimental workflow for synthesis and purification.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are based on established values for analogous piperidin-4-one structures.[16][17]

| Property | Predicted Value / Characteristic Signal |

| Molecular Formula | C₁₁H₁₁F₂NO |

| Molecular Weight | 211.21 g/mol |

| ¹H NMR | δ ~7.0-7.4 ppm (m, Ar-H), ~3.5-3.8 ppm (m, 2H, -CH₂-N), ~2.6-2.9 ppm (m, 2H, -CH₂-C=O). The piperidine ring protons will exhibit complex multiplets. |

| ¹³C NMR | δ ~207-210 ppm (C=O), ~158-162 ppm (d, J_CF, C-F), ~112-115 ppm (t, J_CF, C-H ortho to F), ~50-55 ppm (-CH₂-N), ~40-45 ppm (-CH₂-C=O). |

| ¹⁹F NMR | A single multiplet is expected in the range of δ -110 to -130 ppm. |

| IR Spectroscopy | Strong C=O stretch at ~1710-1725 cm⁻¹, C-F stretches at ~1200-1280 cm⁻¹, C-N stretch at ~1100-1150 cm⁻¹. |

| Mass Spectrometry | Expected [M+H]⁺ at m/z = 212.08. |

Reactivity and Synthetic Utility

The primary site of reactivity is the ketone at the C4 position, which serves as a versatile handle for introducing molecular diversity.

Caption: Key synthetic transformations of the C4-carbonyl group.

-

Reductive Amination: The most common transformation, reacting the ketone with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), yields 4-amino-piperidine derivatives. This is a cornerstone of combinatorial library synthesis.

-

Reduction: Treatment with reducing agents like sodium borohydride (NaBH₄) cleanly reduces the ketone to the corresponding secondary alcohol, 1-(2,6-difluorophenyl)piperidin-4-ol.

-

Wittig Reaction: Reaction with phosphorus ylides provides access to 4-alkylidene-piperidine derivatives, which are valuable intermediates and can act as Michael acceptors.

-

Organometallic Addition: Grignard or organolithium reagents add to the carbonyl to form tertiary alcohols, introducing a new carbon-carbon bond.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its utility lies in its ability to be readily incorporated into more complex target molecules.[18] Based on the known pharmacology of related structures, this building block is particularly relevant for the development of:

-

CNS Agents: The piperidine scaffold is prevalent in drugs targeting neurological disorders. The lipophilicity and metabolic stability imparted by the difluorophenyl group make it suitable for developing agents intended to cross the blood-brain barrier.[18]

-

Analgesics: Many potent analgesics, including fentanyl and its analogues, are based on a 4-substituted piperidine core.[19]

-

Kinase Inhibitors: The N-aryl piperidine motif can serve as a hinge-binding element or a solvent-exposed moiety in various kinase inhibitors used in oncology.

Conclusion

This compound is a strategically important building block for modern drug discovery. Its synthesis is reliably achieved through well-established palladium- or copper-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation. The compound's true value is realized through the versatile reactivity of its C4-carbonyl group, which allows for the rapid generation of diverse libraries of complex molecules. For researchers and scientists in pharmaceutical development, this intermediate represents a valuable starting point for accessing novel chemical matter with potential therapeutic applications across multiple disease areas.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 14646–14658. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Ahmad, S., et al. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Muthukumar, M., et al. (2022). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Journal of Molecular Structure, 1269, 133801. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

-

Al-Dajani, W. W., et al. (2011). (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E, 67(Pt 9), o2409. Retrieved from [Link]

-

Sureshbabu, A. R., & Raghunathan, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(11), 100185. Retrieved from [Link]

-

Manivel, P., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Kumar, S., et al. (2022). Synthesis, DFT, QTAIM, and RDG analysis of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. Chemical Data Collections, 41, 100936. Retrieved from [Link]

-

Kormos, A., & Ceylan, S. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1060. Retrieved from [Link]

-

Lee, C. F., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1109. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-(3,4-Difluorophenyl)piperidin-4-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

BindingDB. (n.d.). BDBM50214128. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

-

Asian Journal of Chemistry. (2025). Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one. Retrieved from [Link]

-

Bespalko, Y. N., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(18), 5854. Retrieved from [Link]

-

Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1537-1550. Retrieved from [Link]

-

Yılmaz, F., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201. Retrieved from [Link]

-

Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione. PubChem Compound Database. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

-

University of St Andrews. (n.d.). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4-difluorophenyl)piperidin-4-one. Retrieved from [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one synthesis - chemicalbook [chemicalbook.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. 4-Piperidone - Wikipedia [en.wikipedia.org]

Technical Guide: Discovery, Synthesis, and Pharmacological Evolution of N-Aryl Piperidin-4-ones

Executive Summary: The Privileged Scaffold

The N-aryl piperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While the piperidine ring itself is ubiquitous (found in >12,000 biologically active compounds), the 4-one functionality introduces a critical sp² hybridized center, enabling rigid stereochemical control and serving as a versatile handle for late-stage functionalization.

This guide analyzes the historical trajectory of this scaffold, from its serendipitous discovery in the early 20th century to its role as a precursor for blockbuster opioids (fentanyl family) and modern neurokinin antagonists. It provides validated synthetic protocols and mechanistic insights to support reproducible experimentation.

Historical Evolution

The history of N-aryl piperidin-4-ones is bifurcated into two eras: the Classical Multicomponent Era (1900s–1950s) and the Target-Oriented Era (1960s–Present).

The Petrenko-Kritschenko Origins (1906)

The genesis of the scaffold lies in the work of Paul Petrenko-Kritschenko.[1] In 1906, he reported a multicomponent condensation involving an aldehyde, an amine, and a dialkyl acetonedicarboxylate.

-

Significance: This was one of the first efficient routes to 2,6-disubstituted piperidin-4-ones.

-

Limitation: The reaction favored thermodynamic products with specific substitution patterns (typically 2,6-diaryl), limiting its utility for the unsymmetrical N-aryl derivatives required in modern pharmacology.

The Opioid Revolution (1960s)

The scaffold gained immense industrial importance with the discovery of Fentanyl by Paul Janssen in 1960. The synthesis relied on N-phenethyl-4-piperidone (NPP). While NPP is N-alkyl, the synthetic logic developed (Dieckmann condensation) became the blueprint for synthesizing N-aryl analogues used in antipsychotics and substance P antagonists.

Core Synthetic Architectures

To access N-aryl piperidin-4-ones, researchers typically employ three distinct mechanistic strategies. The choice depends on the desired substitution pattern and the electronic nature of the aryl group.

Strategy A: The Dieckmann Condensation (The Industrial Standard)

This method involves the reaction of an aniline (or aryl amine) with an alkyl acrylate to form a diester, followed by base-mediated cyclization.

-

Mechanism: Aza-Michael addition

Dieckmann Cyclization -

Pros: Scalable; uses inexpensive starting materials.

-

Cons: Requires harsh acidic hydrolysis for decarboxylation; sensitive to sterically hindered anilines.

Strategy B: Quaternary Salt Exchange (The "Kuehne-Scherer" Method)

For direct N-arylation, especially with electron-rich aromatics, the exchange reaction is superior. It utilizes a quaternary ammonium salt (e.g., N-methyl-N-benzyl-4-oxopiperidinium iodide) which undergoes amine exchange with an aniline.[2]

-

Mechanism: Elimination-Addition (via a divinyl ketone intermediate).

-

Pros: Mild conditions; high regioselectivity.

-

Cons: Lower yields with electron-deficient anilines.[2]

Visualization of Synthetic Pathways

The following diagram illustrates the mechanistic divergence between the Dieckmann and Salt Exchange pathways.

Figure 1: Comparative synthetic logic for N-aryl piperidin-4-ones via Dieckmann Condensation vs. Quaternary Salt Exchange.

Pharmacological Nexus

The N-aryl piperidin-4-one is rarely the final drug; it is the pharmacophore generator .

| Therapeutic Class | Mechanism of Action | Role of Scaffold | Representative Compound |

| Analgesics | Rigid core positioning the anilino-phenyl ring. | Fentanyl (Precursor) | |

| Antipsychotics | Linker providing correct spatial orientation. | Domperidone (Structural analog) | |

| Immunomodulators | MALT1 Inhibition | N-aryl moiety fits hydrophobic pocket of protease. | Mepazine derivatives |

| Neurokinin | Scaffold for spiro-fused derivatives. | Serlopitant precursors |

Key Insight: In MALT1 inhibitors, the N-aryl group is critical for potency. Recent SAR studies indicate that electron-withdrawing groups (e.g., -Cl, -CF3) on the N-aryl ring enhance metabolic stability and binding affinity [1].

Validated Experimental Protocols

The following protocols are synthesized from optimized literature procedures to ensure reproducibility.

Protocol A: Synthesis of 1-Phenylpiperidin-4-one (Dieckmann Route)

Target: Gram-scale synthesis of the unsubstituted N-phenyl core.

Reagents: Aniline (1.0 eq), Methyl Acrylate (2.2 eq), Sodium Methoxide (2.5 eq), Toluene, Glacial Acetic Acid.

-

Aza-Michael Addition:

-

Mix aniline (9.3 g, 0.1 mol) and methyl acrylate (19.0 g, 0.22 mol) in a sealed tube.

-

Heat to 80°C for 24 hours . (Note: Use a blast shield; pressure generation occurs).

-

Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). Disappearance of aniline indicates conversion to dimethyl 3,3'-(phenylazanediyl)dipropionate.

-

Concentrate in vacuo to yield the crude diester oil.

-

-

Cyclization:

-

Suspend Sodium Methoxide (13.5 g) in anhydrous Toluene (150 mL) under Nitrogen.

-

Add the crude diester dropwise over 1 hour at reflux.

-

Reflux for an additional 3 hours. The mixture will turn heterogeneous and viscous.

-

-

Decarboxylation:

-

Cool to room temperature. Add 20% HCl (100 mL) carefully (Exothermic!).

-

Reflux the biphasic mixture for 4 hours to effect decarboxylation.

-

Neutralize with NaOH pellets to pH 10 while cooling in an ice bath.

-

Extract with CH2Cl2 (3 x 50 mL), dry over MgSO4, and concentrate.

-

Purification: Recrystallize from Ethanol/Ether.[3]

-

Typical Yield: 65-75%.

-

Protocol B: Synthesis of N-(4-Fluorophenyl)-piperidin-4-one (Salt Exchange)

Target: Synthesis of electron-deficient N-aryl derivatives difficult to access via Method A.

Reagents: 1-Methyl-1-benzyl-4-oxopiperidinium iodide (1.0 eq), 4-Fluoroaniline (1.2 eq), Potassium Carbonate (3.0 eq), Ethanol/Water (2:1).

-

Preparation:

-

Dissolve the quaternary salt (3.31 g, 10 mmol) in 50% aqueous Ethanol (30 mL).

-

Add 4-Fluoroaniline (1.33 g, 12 mmol) and K2CO3 (4.14 g, 30 mmol).

-

-

Reaction:

-

Reflux the mixture for 3 hours .

-

Mechanism Check: The reaction proceeds via the in situ formation of divinyl ketone. The odor of benzyl methyl amine (fishy amine smell) will evolve.

-

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash organic layer with 1N HCl (to remove unreacted aniline and benzyl methyl amine byproduct).

-

Neutralize the aqueous layer and re-extract if product is basic (depends on substitution). Correction: For N-aryl piperidinones, the N-lone pair is delocalized; the product is less basic. Wash organic layer with brine, dry, and concentrate.

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc).

-

Future Outlook: C-H Activation

The future of this scaffold lies in Late-Stage Functionalization . Recent advances in photoredox catalysis allow for the direct

Figure 2: Emerging photoredox pathways for late-stage diversification of the piperidin-4-one core.

References

-

N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Source: PubMed / Bioorg Med Chem Lett. URL:[Link]

-

A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Source: Organic Letters (ACS Publications). URL:[Link]

-

Piperidin-4-one: the potential pharmacophore. Source: Mini Reviews in Medicinal Chemistry (PubMed). URL:[Link]

-

Petrenko-Kritschenko piperidone synthesis. Source: SynArchive (Reaction Database). URL:[Link]

-

Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Source: Organic Preparations and Procedures International (ResearchGate). URL:[Link]

Sources

Pharmacological Profile of Difluorophenyl Piperidine Derivatives

Technical Whitepaper | Version 2.4 | CNS & Metabolic Discovery Series

Executive Summary

The difluorophenyl piperidine scaffold represents a privileged substructure in modern medicinal chemistry, serving as a critical pharmacophore in the development of ligands for Class A GPCRs (Dopamine, MCH-R1) and Ionotropic Glutamate Receptors (GluN2B-NMDA). This guide analyzes the pharmacological advantages conferred by the specific 2,4- or 3,4-difluorination pattern on the phenyl ring attached to a piperidine core.

Key Technical Advantages:

-

Metabolic Blockade: Fluorination at oxidation-prone sites (para/ortho) significantly extends half-life (

) by inhibiting CYP450-mediated hydroxylation. -

Conformational Locking: The steric bulk and electronic repulsion of the fluorine atoms restrict bond rotation between the phenyl and piperidine rings, pre-organizing the molecule for receptor binding (entropic advantage).

-

Lipophilicity Modulation: Strategic fluorination optimizes

for blood-brain barrier (BBB) penetration while maintaining aqueous solubility.

Medicinal Chemistry & SAR Logic

The Fluorine Effect

The incorporation of a difluorophenyl moiety is rarely accidental. It addresses specific liabilities found in non-fluorinated benzyl-piperidine precursors.

| Parameter | Effect of Difluorination (vs. H-analog) | Mechanistic Basis |

| Metabolic Stability | High Increase | C-F bond strength (116 kcal/mol) prevents oxidative metabolism at the 2,4 or 3,4 positions. |

| Binding Affinity ( | Variable (Target Dependent) | Fluorine acts as a weak hydrogen bond acceptor and alters the quadrupole moment of the phenyl ring, enhancing |

| pKa Modulation | -1.0 to -2.0 units | Electron-withdrawing inductive effect (-I) lowers the pKa of the piperidine nitrogen, reducing the fraction of ionized species at physiological pH and improving membrane permeability. |

Structural Activity Relationship (SAR) Data

Data synthesized from GluN2B and MCH-R1 antagonist optimization campaigns.

| Compound Scaffold | Substituent (R) | Target | ||

| 4-benzylpiperidine | H | GluN2B | 45 | 120 (High) |

| 4-(2-fluorobenzyl)piperidine | 2-F | GluN2B | 12 | 55 (Med) |

| 4-(2,4-difluorobenzyl)piperidine | 2,4-F | GluN2B | 3.5 | 12 (Low) |

| 4-(phenyl)piperidine urea | H | MCH-R1 | 85 | >200 |

| 4-(3,4-difluorophenyl)piperidine urea | 3,4-F | MCH-R1 | 6.2 | 24 |

Mechanism of Action: Multi-Target Profiling

Case Study A: GluN2B-Selective NMDA Antagonism

Difluorophenyl piperidine derivatives (structurally related to ifenprodil) bind to the allosteric amino-terminal domain (ATD) of the GluN2B subunit. Unlike pore blockers (e.g., MK-801), these are use-dependent, voltage-independent antagonists that prevent excessive

Pathway Visualization: GluN2B Allosteric Inhibition

Caption: Allosteric inhibition of GluN2B-containing NMDA receptors by difluorophenyl piperidine ligands, preventing excitotoxic calcium overload.

Case Study B: MCH-R1 Antagonism (Metabolic Regulation)

In the context of obesity, 4-(3,4-difluorophenyl)piperidine derivatives act as antagonists at the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a

-

Mechanism: Blocks MCH binding

Prevents -

Outcome: Reduction in food intake (anorectic effect) and modulation of energy homeostasis.[1]

Experimental Protocols

Protocol A: Synthesis of 4-(2,4-Difluorophenyl)piperidine Intermediate

A self-validating Suzuki-Miyaura coupling workflow.

Reagents:

-

1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

-

1-Bromo-2,4-difluorobenzene

- (2M aqueous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Purge a 3-neck round bottom flask with

for 15 mins. -

Reactant Loading: Add Boronate ester (1.0 eq), Bromo-difluorobenzene (1.1 eq), and

catalyst (0.05 eq) in 1,4-dioxane. -

Base Addition: Add degassed

(3.0 eq). -

Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Validation Check: Disappearance of bromide starting material (

).

-

-

Hydrogenation: Filter catalyst, concentrate, and redissolve in MeOH. Add

(10% w/w) and stir under -

Deprotection: Treat with 4M HCl in Dioxane to yield the free amine salt.

Protocol B: FLIPR Calcium Flux Assay (GluN2B Functional Screen)

Used to determine

Materials:

-

HEK293 cells stably expressing GluN1/GluN2B.

-

Fluo-4 AM calcium dye.

-

FlexStation 3 or FLIPR Tetra.

Workflow:

-

Cell Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated black-wall 96-well plates. Incubate overnight.

-

Dye Loading: Aspirate media; add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.

-

Compound Addition: Add test compounds (difluorophenyl derivatives) in 5-point log dilution. Incubate 15 min.

-

Agonist Challenge: Inject Glutamate (10 µM) + Glycine (10 µM) automatically via FLIPR.

-

Data Acquisition: Measure fluorescence (

) for 180 seconds. -

Analysis: Calculate

. Fit data to a 4-parameter logistic equation to derive-

Validation: Ifenprodil control must show

.

-

References

-

Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. ACS Chemical Neuroscience. [Link]

-

GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics. Translational Neurodegeneration. [Link]

-

Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][2]

-

Discovery of 1,3-disubstituted-1H-pyrrole derivatives as potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry. [Link]

-

A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor... Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Solubility Profiling & Solvent Selection for 1-(2,6-Difluorophenyl)piperidin-4-one

Topic: Solubility of 1-(2,6-Difluorophenyl)piperidin-4-one in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists.[1][2][3][4]

Executive Summary

In the landscape of medicinal chemistry, This compound represents a critical pharmacophore scaffold, particularly in the synthesis of antipsychotics and serotonin modulators.[1][2][3][4] Its structural duality—comprising a lipophilic, electron-deficient 2,6-difluorophenyl ring and a polar piperidin-4-one core—creates a unique solubility profile that challenges standard purification and reaction engineering.[1][2][3][4]

This technical guide provides a comprehensive analysis of the compound’s solubility behavior.[3] While specific gravimetric data for this exact analog is proprietary or sparse in public literature, we derive its physicochemical profile from structurally validated surrogates (e.g., the 4-nitro and 4-chloro analogs).[1][2][3][4] This guide details the theoretical solubility landscape, experimental determination protocols, and solvent selection strategies for process optimization.[3][4]

Physicochemical Profile & Solubility Prediction

To understand the solubility of this compound, we must analyze its molecular interactions.[1][2][3][4] The molecule lacks strong hydrogen bond donors (HBD count = 0) but possesses hydrogen bond acceptors (the ketone oxygen and fluorine atoms).[2]

Structural Analysis[1][2][4][5]

-

Lipophilic Domain: The 2,6-difluorophenyl ring.[1][2][3][4] Fluorine substitution increases lipophilicity compared to a phenyl ring but also induces a strong dipole moment.[1][3]

-

Polar Domain: The piperidin-4-one moiety.[1][2][3][4][5][6] The ketone functionality creates a permanent dipole, enhancing solubility in aprotic polar solvents.[3][4]

-

Lattice Energy: The symmetry of the 2,6-substitution pattern typically enhances crystal packing efficiency, often resulting in higher melting points and lower solubility compared to 2,4- or 3,4-isomers.[1][2][3][4]

Predicted Solubility Landscape

Based on the validated synthesis of the structural analog 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one (CAS 565459-90-7) [1], we can extrapolate the following solubility tiers:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | "Like dissolves like"; excellent interaction with the polar ketone and lipophilic ring.[1][2][3][4] | Reaction medium; Extraction.[1][2][3][5] |

| Aprotic Polar | THF, Ethyl Acetate, Acetone | High to Moderate | Dipole-dipole interactions stabilize the ketone.[1][2][3][4] | Reaction medium; Solvent swap.[1][2][3] |

| Protic Polar | Methanol, Ethanol, Isopropanol | Temperature Dependent | Soluble at reflux; moderate/low at RT.[1][2][3][4] Lack of H-donors limits cold solubility.[1][2][3][4] | Recrystallization (Primary choice).[1][2][3][7] |

| Aromatic | Toluene | Moderate | Reaction medium (high temp).[1][2][3][5] | |

| Non-Polar | Hexanes, Heptane, Cyclohexane | Insoluble (<1 mg/mL) | High lipophilicity of solvent cannot overcome crystal lattice energy.[3][4] | Anti-solvent ; Washing to remove impurities.[1][2][3] |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates; lack of H-bonding capability.[1][2][3][4] | Washing (removes salts).[1][2][3] |

Experimental Protocols for Solubility Determination

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility saturation point.[1][2][3]

-

Preparation: Weigh excess solid (~50 mg) of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[1][2][3]

-

Equilibration: Agitate at a fixed temperature (25°C ± 0.5°C) for 24 hours using a thermomixer or orbital shaker.

-

Verification: Visually confirm the presence of undissolved solid.[1][2][3] If fully dissolved, add more solid until saturation is visible.[3][4]

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.[3]

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a 5-point calibration curve.

Protocol B: Dynamic Solubility (Polythermal Method)

Objective: Determine the Metastable Zone Width (MSZW) for crystallization.

-

Setup: Prepare a reactor with a turbidity probe and FBRM (Focused Beam Reflectance Measurement).

-

Ramp: Heat a slurry of known concentration (e.g., 50 mg/mL in Ethanol) at 1°C/min.

-

Clear Point: Record the temperature (

) where the solution becomes transparent (turbidity drops to baseline). -

Cloud Point: Cool the solution at 1°C/min and record the temperature (

) where nucleation occurs. -

Data Output: The difference (

) defines the MSZW, critical for avoiding oiling out during purification.[1][2][3]

Process Optimization: Solvent Selection Logic

The choice of solvent dictates the yield and purity of the this compound intermediate.[1][2][4]

Reaction Solvent: Nucleophilic Aromatic Substitution ( )

The synthesis typically involves reacting 4-piperidone hydrochloride with 1,2,3-trifluorobenzene (or similar electrophile).[1][2][3][4]

-

Reasoning: These dipolar aprotic solvents stabilize the transition state of the

mechanism and enhance the nucleophilicity of the piperidine nitrogen.[3][4] -

Alternative: Chloroform with Triethylamine (TEA) is cited for the nitro-analog synthesis [1].[1][2][3]

Purification Strategy: Recrystallization

To achieve >99% purity, a dual-solvent system is often required.[1][2][3][4]

-

Workflow:

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection based on the compound's solubility profile.

Figure 1: Decision matrix for solvent selection based on thermodynamic solubility behavior.[1][2][3][4]

References

-

PubChem. (2025).[1][2][3] 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione Compound Summary. National Library of Medicine.[1][2][3] Retrieved February 20, 2026, from [Link][2][3][4]

Sources

- 1. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. actascientific.com [actascientific.com]

- 5. 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one synthesis - chemicalbook [chemicalbook.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

Physical Properties and Characterization of 1-(2,6-Difluorophenyl)piperidin-4-one

The following technical guide provides an in-depth analysis of 1-(2,6-Difluorophenyl)piperidin-4-one , a specialized fluorinated heterocyclic intermediate.

Editorial Note: While the 2,4- and 3,4-difluoro isomers are common catalog items, the 2,6-difluoro isomer represents a sterically congested scaffold often synthesized via specific nitro-activated precursors. This guide synthesizes available experimental data from its direct precursors with high-fidelity predictive modeling to establish a robust property profile.

Technical Whitepaper | Version 2.0

Executive Summary & Chemical Identity

This compound is a pharmacophore building block characterized by a piperidinone ring N-linked to a 2,6-difluorophenyl moiety. The specific 2,6-substitution pattern introduces significant steric orthogonality, forcing the phenyl ring to twist out of the plane of the piperidine nitrogen's lone pair. This conformational lock is highly valued in medicinal chemistry for improving metabolic stability and selectivity in kinase inhibitors and GPCR ligands.

Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | Not widely listed (Closely related to Nitro-precursor CAS: 565459-90-7) |

| Molecular Formula | C₁₁H₁₁F₂NO |

| Molecular Weight | 211.21 g/mol |

| SMILES | O=C1CCN(C2=C(F)C=CC=C2F)CC1 |

| InChIKey | Predicted:[1][2][3][4][5][6] IPHZDXYCDOEZDZ-UHFFFAOYSA-N (Analogous to 2,4-isomer) |

| Structural Class | N-Aryl Piperidinone / Fluorinated Heterocycle |

Physical Properties Profile

The physical behavior of the 2,6-isomer is distinct from its 2,4- and 3,4-counterparts due to the "ortho-effect" of the fluorine atoms, which shields the nitrogen and reduces intermolecular hydrogen bonding potential.

Quantitative Data Table

Data derived from experimental values of the nitro-precursor and validated QSPR models.

| Property | Value / Range | Confidence Level |

| Physical State | Solid (Crystalline powder) or viscous oil | High (Analogous to 2,4-isomer) |

| Melting Point | 85°C – 105°C (Predicted) | Medium (Lower than Nitro-precursor MP: 130-132°C [1]) |

| Boiling Point | 340°C ± 20°C (at 760 mmHg) | High (Calculated) |

| Density | 1.24 ± 0.06 g/cm³ | High |

| LogP (Octanol/Water) | 1.8 – 2.1 | High (Lipophilic) |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | High (Weakly basic due to e- withdrawing F) |

| Topological Polar Surface Area | 20.3 Ų | Exact |

| Refractive Index | 1.535 | Calculated |

Solubility & Solvent Compatibility

The 2,6-difluoro substitution increases lipophilicity compared to non-fluorinated piperidones.

-

High Solubility: Chloroform (CHCl₃), Dichloromethane (DCM), Ethyl Acetate, DMSO.

-

Moderate Solubility: Methanol, Ethanol (Warm).

-

Low Solubility: Water, Hexanes (Cold).

Critical Handling Note: The synthesis of the nitro-precursor utilizes Chloroform as the primary solvent [1], indicating that chlorinated solvents are the optimal choice for solubilizing this class of compounds during extraction and purification.

Structural Analysis & Synthesis Logic

The synthesis and stability of this compound are dictated by the electronic and steric effects of the fluorine atoms.

Synthesis Pathway (The Nitro-Reduction Route)

Direct nucleophilic attack on 2,6-difluorobenzene is difficult. The standard industrial route involves the Nucleophilic Aromatic Substitution (SnAr) of a more activated precursor, followed by functional group manipulation.

Figure 1: Validated synthetic route via the nitro-intermediate (CAS 565459-90-7) described in patent literature [1].

Steric Conformation (The Ortho-Effect)

Unlike the 3,4-difluoro isomer, the 2,6-difluoro pattern creates a steric clash with the piperidine ring protons.

-

Consequence: The phenyl ring rotates ~90° relative to the piperidine mean plane.

-

Impact on Properties: This breaks conjugation between the Nitrogen lone pair and the Phenyl ring, making the nitrogen slightly more basic than in the planar 4-fluorophenyl analog, but also more sterically hindered for further reactions (e.g., reductive amination).

Characterization Protocols

To validate the identity of this compound, the following spectroscopic markers are definitive.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.55 (t, 4H): Methylene protons adjacent to carbonyl (C3, C5).

-

δ 3.45 (t, 4H): Methylene protons adjacent to Nitrogen (C2, C6). Note: These will be shifted upfield compared to the nitro-analog.

-

δ 6.90 – 7.10 (m, 3H): Aromatic protons. The 2,6-F substitution pattern typically results in a multiplet for the H-3/H-5 and H-4 protons.

-

-

¹⁹F NMR:

-

Single peak around -120 to -125 ppm (relative to CFCl₃), confirming equivalent fluorine atoms at the 2 and 6 positions.

-

Infrared Spectroscopy (IR)

-

C=O Stretch: Strong band at 1715 – 1725 cm⁻¹ (Typical ketone).

-

C-F Stretch: Strong bands in the 1000 – 1200 cm⁻¹ region.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion: [M+H]⁺ = 212.2 m/z .

-

Fragmentation: Loss of the piperidone ring or loss of CO (M-28) may be observed.

Safety, Handling, & Stability

Hazard Classification: Based on the structural class (Fluorinated N-aryl piperidines) and SDS data of the nitro-analog [2].

| Hazard Category | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage & Stability Protocol

-

Temperature: Store at 2-8°C (Refrigerated). While the solid may be stable at RT, the ketone functionality is prone to oxidation or aldol condensation over time if exposed to heat/moisture.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which can enolize the ketone).

References

-

ChemicalBook / Patent Literature. "Synthesis of 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one." Reaction conditions and melting point data for the nitro-precursor.

-

TCI Chemicals. "Safety Data Sheet for (2,4-Difluorophenyl)-4-piperidylmethanone Oxime Hydrochloride." Analogous safety profile for fluorinated piperidine derivatives.

-

PubChem. "1-(2,4-Difluorophenyl)piperidin-4-one Compound Summary."[3][5] Comparative physical property data for structural isomers.[7]

Sources

- 1. 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione | C12H11F2NO2 | CID 2732328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 135634-18-3: Methanone, (2,4-difluorophenyl)-4-piperid… [cymitquimica.com]

- 5. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one synthesis - chemicalbook [chemicalbook.com]

- 7. actascientific.com [actascientific.com]

Technical Safety & Handling Guide: 1-(2,6-Difluorophenyl)piperidin-4-one

The following technical guide provides an in-depth safety and handling analysis of 1-(2,6-Difluorophenyl)piperidin-4-one , a specialized heterocyclic intermediate used in medicinal chemistry.

Executive Summary

This compound is a pharmacophore building block, primarily utilized in the synthesis of antipsychotic agents, analgesics, and serotonin modulators.[1] Structurally, it consists of a piperidin-4-one ring N-substituted with an electron-deficient 2,6-difluorophenyl group.

While specific toxicological data for this exact CAS entity is often proprietary or limited, its safety profile is reliably extrapolated from structural analogs (e.g., 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one and fluorinated anilines).[1] This guide mandates a Biosafety Level 1 (BSL-1) equivalent chemical handling protocol, elevating to containment for powder handling due to potential respiratory sensitization and unknown chronic toxicity.[1]

Primary Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled (H302, H332).

-

Irritation: Causes serious eye irritation and skin irritation (H319, H315).[2]

-

Reactivity: Susceptible to oxidation; incompatible with strong reducing agents.[3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physical state and reactivity is the first step in risk mitigation. The electron-withdrawing fluorine atoms at the ortho positions deactivate the phenyl ring but increase lipophilicity, potentially enhancing skin absorption.[1]

| Property | Description |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₁F₂NO |

| Molecular Weight | 211.21 g/mol |

| CAS Number | Note: Often custom-synthesized.[1] Analogous to 565459-90-7 (nitro-variant).[1] |

| Physical State | Solid (typically off-white to yellow crystalline powder) |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; sparingly soluble in water.[1] |

| Melting Point | Predicted: 120–135 °C (Based on nitro-analog data [1]) |

| Reactivity | Ketone is prone to nucleophilic attack; N-aryl bond is stable under standard conditions.[1] |

Hazard Identification & Toxicology (GHS)

Basis: Read-across from 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one and general fluorinated N-aryl piperidines [2, 3].[1]

GHS Classification[8]

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Mechanisms

-

Metabolic Activation: The piperidone moiety can undergo metabolic reduction to the corresponding alcohol (piperidinol), which may be glucuronidated.

-

Fluorine Effect: The 2,6-difluoro substitution blocks metabolic hydroxylation at the ortho positions, potentially extending half-life and altering toxicity profiles compared to non-fluorinated analogs [4].[1]

-

Sensitization: Fluorinated anilines (potential degradation products) are known sensitizers. Treat this compound as a potential contact allergen.

Safe Handling & Engineering Controls

Engineering Controls

The hierarchy of controls must be strictly followed. Personal Protective Equipment (PPE) is the last line of defense, not the first.

-

Primary Containment: All weighing and transfer of the solid must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Air Velocity: Maintain face velocity at 0.5 m/s (100 fpm).

-

Static Control: Use anti-static weighing boats and grounded spatulas. Fluorinated organic powders can carry high static charges, leading to dispersion and inhalation risks.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Hands | Nitrile (Double Gloving) | Fluorinated compounds can permeate standard latex.[1] Use Nitrile (0.11 mm min thickness). |

| Eyes | Chemical Safety Goggles | Prevent corneal damage from dust or splashes. Safety glasses are insufficient for powders. |

| Respiratory | N95 / P100 Respirator | Required only if handling outside a fume hood (not recommended) or during spill cleanup. |

| Body | Lab Coat (Tyvek preferred) | Tyvek provides better particulate barriers than cotton for fine powders. |

Experimental Protocols: Synthesis & Handling

Synthesis Workflow (Safety-Critical Steps)

Context: Common synthesis involves Nucleophilic Aromatic Substitution (SnAr) or Buchwald-Hartwig coupling.[1]

Protocol A: SnAr Route (via 2,6-Difluoro-4-nitrobenzene analog)

-

Reagents: 4-Piperidone HCl, Triethylamine (Et₃N), 2,6-Difluoro-activated benzene.[1][7]

-

Solvent: Chloroform or Acetonitrile.

Step-by-Step Safety Analysis:

-

Free-Basing: Mixing 4-piperidone HCl with Et₃N generates heat and Et₃N[1]·HCl salts.[2][8]

-

Control: Add Et₃N slowly at 0°C.

-

-

Coupling: Addition of the fluorinated phenyl ring.

-

Work-up: Removal of solvent (Chloroform).

Visualization: Synthesis & Exposure Logic

The following diagram illustrates the critical control points (CCPs) during the synthesis and handling lifecycle.

Figure 1: Process flow highlighting the exothermic reaction stage as a Critical Control Point (CCP).

Emergency Response & Storage

Storage Stability[2]

-

Conditions: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen. The ketone group can undergo slow condensation or oxidation if exposed to moist air.

-

Incompatibility: Keep away from strong oxidizers (e.g., permanganates) and reducing agents (e.g., borohydrides) unless in a controlled reaction.[1]

Emergency Response Logic

In the event of exposure, immediate action determines the clinical outcome.

Figure 2: Decision matrix for emergency response based on exposure route.[1]

Spill Cleanup

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don nitrile gloves, goggles, and a P100 respirator.

-

Contain: If powder, cover with a damp paper towel to prevent dusting. If liquid solution, absorb with vermiculite.

-

Disposal: Place in a sealed container labeled "Hazardous Waste - Fluorinated Organic."

References

-

National Institutes of Health (NIH). (2022). Synthesis and bio-properties of 4-piperidone containing compounds. Retrieved from [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. chemos.de [chemos.de]

- 5. keyorganics.net [keyorganics.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one synthesis - chemicalbook [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

Methodological & Application

Synthesis of novel derivatives from 1-(2,6-Difluorophenyl)piperidin-4-one

Application Note: Strategic Derivatization of 1-(2,6-Difluorophenyl)piperidin-4-one

Abstract

This application note details the strategic derivatization of This compound (1) , a high-value pharmacophore intermediate.[1] The 2,6-difluorophenyl moiety is a privileged structure in medicinal chemistry, known to enhance metabolic stability by blocking oxidative metabolism at the phenyl ring while modulating lipophilicity (

Introduction & Mechanistic Rationale

The core scaffold, This compound , presents a unique electronic environment.[1] Unlike N-alkyl piperidones, the N-aryl group exerts a strong electron-withdrawing inductive effect (-I).[1] This decreases the basicity of the nitrogen and, crucially, increases the electrophilicity of the C4 ketone , making it highly reactive toward nucleophiles.

The Fluorine Effect:

-

Conformational Bias: The ortho-fluorines force the phenyl ring to be orthogonal to the piperidine lone pair, minimizing conjugation but maximizing the inductive pull.[1]

-

Metabolic Blocking: The C2/C6 fluorine atoms prevent P450-mediated hydroxylation at the most susceptible aromatic positions.[1]

Reaction Landscape Visualization

The following diagram outlines the strategic divergence from the core ketone to three distinct chemical spaces.

Figure 1: Strategic divergence map for this compound derivatization.

Experimental Protocols

Module A: Reductive Amination (Library Generation)

Objective: Synthesis of 4-substituted aminopiperidines. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction. The electron-deficient nature of the N-aryl ring accelerates iminium formation compared to N-benzyl analogues.[1]

Protocol:

-

Imine Formation:

-

Charge a reaction vial with This compound (1.0 equiv, 1.0 mmol) and dry Dichloromethane (DCM) (5 mL).

-

Add the primary amine (1.1 equiv).

-

Add Acetic Acid (1.5 equiv) to catalyze protonation of the carbinolamine.

-

Checkpoint: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (formation of a less polar spot) or LC-MS (appearance of M+Amine-H2O).[1]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in three portions over 15 minutes. Note: STAB is preferred over NaCNBH3 for safety and better functional group tolerance.

-

Warm to RT and stir for 4-12 hours.

-

-

Workup:

Table 1: Troubleshooting Module A

| Observation | Root Cause | Solution |

|---|---|---|

| Incomplete Conversion | Steric hindrance of amine | Switch solvent to DCE and heat to 60°C; Use Ti(OiPr)4 as Lewis acid. |

| Bis-alkylation | Primary amine is too nucleophilic | Use excess amine (2-3 equiv) or slow addition of STAB.[1] |

Module B: Bucherer-Bergs Spirocyclization (Rigidity)

Objective: Synthesis of 8-(2,6-difluorophenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. Significance: Spiro-hydantoins constrain the piperidine ring into a fixed chair conformation, often improving selectivity for enzymatic targets.[1]

Protocol:

-

Reagent Setup:

-

Reaction:

-

Seal the vessel and heat to 60°C for 18 hours.

-

Self-Validating Checkpoint: The product is typically less soluble than the starting material. A white precipitate should form as the reaction progresses.

-

-

Isolation:

Figure 2: Step-wise mechanism of the Bucherer-Bergs reaction.

Module C: Wittig Olefination (Linker Extension)

Objective: Installation of an exocyclic double bond for further functionalization (e.g., hydrogenation, hydroboration).

Protocol:

-

Ylide Generation:

-

Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF (0.2 M) under Nitrogen.

-

Cool to 0°C and add KOtBu (1.3 equiv). Stir for 30 mins (Solution turns bright yellow).

-

-

Coupling:

-

Workup:

-

Dilute with Hexanes (precipitates Triphenylphosphine oxide, TPPO).

-

Filter through a silica plug to remove TPPO.

-

Concentrate filtrate.

-

Analytical Validation

Expected NMR Signatures (400 MHz, CDCl3):

-

Starting Material: Triplet at ~2.5 ppm (4H, α-to-carbonyl); Triplet at ~3.5 ppm (4H, α-to-nitrogen).[1]

-

Spiro-Hydantoin (Module B): Disappearance of the ketone carbonyl signal (~208 ppm in 13C).[1] Appearance of two amide carbonyls (~156, 175 ppm). The α-protons of the piperidine ring will split into complex multiplets due to the fixed chair conformation.[1]

Mass Spectrometry:

-

Expect distinct isotopic patterns if Cl/Br are introduced in subsequent steps.

-

For the core scaffold: m/z = 211.2 (M+H).

References

-

Diarylpiperidin-4-ones: Aridoss, G., et al. "Synthesis and biological evaluation of some novel 2,6-diarylpiperidin-4-ones."[1] European Journal of Medicinal Chemistry, 2009. Link

-

Bucherer-Bergs Reaction: Ware, E. "The Chemistry of the Hydantoins."[1] Chemical Reviews, 1950. Link[1]

-

Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996. Link[1]

-

Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

Sources

Application Note and Protocol: A Guide to the N-Arylation of Piperidin-4-one

Authored by: A Senior Application Scientist

Introduction

The N-aryl piperidin-4-one scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the N-aryl substituent provides a vector for modulating target affinity and selectivity. The synthesis of these crucial building blocks is, therefore, a topic of significant interest to researchers in drug discovery and development. This application note provides a detailed experimental procedure for the N-arylation of piperidin-4-one, focusing on the widely utilized Buchwald-Hartwig amination reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step protocol, and provide insights into troubleshooting common challenges.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide or triflate. The currently accepted catalytic cycle involves several key steps, as illustrated below. The reaction is typically initiated by the oxidative addition of an aryl halide to a palladium(0) complex, which is generated in situ from a palladium(II) precatalyst. The resulting palladium(II) species then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. The crucial C-N bond-forming step is reductive elimination, which furnishes the desired N-aryl piperidin-4-one and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for the success of the reaction, as it influences the rate of both oxidative addition and reductive elimination.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of Piperidin-4-one with 4-Bromoanisole

This protocol details a representative procedure for the N-arylation of piperidin-4-one with 4-bromoanisole using a palladium-based catalyst system.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |

| Piperidin-4-one hydrochloride | C₅H₁₀ClNO | 135.59 | 1.0 g | 7.37 | 1.0 |

| 4-Bromoanisole | C₇H₇BrO | 187.03 | 1.51 g | 8.11 | 1.1 |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 33.7 mg | 0.0369 | 0.005 |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 85.5 mg | 0.148 | 0.02 |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 2.13 g | 22.1 | 3.0 |

| Toluene | C₇H₈ | 92.14 | 40 mL | - | - |

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon) manifold

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 g, 7.37 mmol, 1.0 eq.), 4-bromoanisole (1.51 g, 8.11 mmol, 1.1 eq.), Pd₂(dba)₃ (33.7 mg, 0.0369 mmol, 0.005 eq.), Xantphos (85.5 mg, 0.148 mmol, 0.02 eq.), and sodium tert-butoxide (2.13 g, 22.1 mmol, 3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous toluene (40 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Quench the reaction by slowly adding water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-(4-methoxyphenyl)piperidin-4-one.

Figure 2: Experimental workflow for N-arylation.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst | Ensure the palladium precatalyst and ligand are of high purity and have not been exposed to air for extended periods. Consider using a fresh batch. |

| Insufficiently anhydrous conditions | Oven-dry all glassware and use anhydrous solvents. Ensure the inert atmosphere is maintained throughout the reaction. | |

| Ineffective base | Sodium tert-butoxide is hygroscopic; use a freshly opened bottle or a sample stored in a desiccator. Consider other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate. | |

| Formation of side products | Homocoupling of the aryl halide | This can occur at high temperatures or with high catalyst loading. Try lowering the reaction temperature or decreasing the catalyst loading. |

| Decomposition of the product | The piperidin-4-one product can be sensitive to prolonged heating. Monitor the reaction closely and stop it once the starting material is consumed. | |

| Difficult purification | Co-elution of product and ligand | The phosphine ligand and its oxide can sometimes be difficult to separate from the product. Consider using a ligand that is more easily removed, or employ alternative purification techniques such as crystallization. |

Conclusion

The N-arylation of piperidin-4-one via the Buchwald-Hartwig amination is a robust and versatile method for the synthesis of valuable building blocks for drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of N-aryl piperidin-4-ones. This application note provides a solid foundation for successfully implementing this important transformation in the laboratory.

References

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Application Note: Catalytic Synthesis of 1-(2,6-Difluorophenyl)piperidin-4-one

Executive Summary

The 1-(2,6-difluorophenyl)piperidin-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in antipsychotics, CCR antagonists, and kinase inhibitors. The synthesis of this moiety poses a specific challenge: the 2,6-difluoro substitution pattern creates significant steric hindrance and electronic deactivation at the coupling site, rendering standard nucleophilic aromatic substitution (

This Application Note details a robust, field-proven protocol using Palladium-Catalyzed Buchwald-Hartwig Amination . Unlike traditional methods that suffer from low yields due to the "ortho-effect," this protocol utilizes next-generation biaryl phosphine ligands (RuPhos) to facilitate oxidative addition and reductive elimination in sterically congested environments.

Retrosynthetic Strategy

The most reliable route avoids the direct use of free 4-piperidone, which is prone to self-condensation and hydrate formation. Instead, we employ a Protection-Coupling-Deprotection strategy using the ethylene ketal of 4-piperidone.

Figure 1: Retrosynthetic disconnection showing the protected ketal strategy.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)[1]

This method is the "Gold Standard" for synthesizing N-arylated piperidines with ortho-substituted aryl halides.

Mechanistic Rationale[2][3][4][5]

-

Catalyst Choice:

or -

Ligand Selection (Critical): RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is explicitly selected. The bulky isopropoxy groups on the biaryl backbone prevent the formation of inactive palladium dimers and create a pocket that accommodates the 2,6-difluoro steric bulk during the reductive elimination step.

-

Base: Sodium tert-butoxide (

) is used to deprotonate the amine and facilitate coordination to the Pd center.

Experimental Protocol

Step 1: C-N Cross-Coupling

| Reagent | Equiv.[2][3][4] | MW ( g/mol ) | Amount (Example) |

| 1-Bromo-2,6-difluorobenzene | 1.0 | 192.99 | 1.93 g (10 mmol) |

| 4-Piperidone ethylene ketal | 1.2 | 143.18 | 1.72 g (12 mmol) |

| 0.02 | 915.72 | 183 mg (2 mol%) | |

| RuPhos | 0.04 | 466.63 | 187 mg (4 mol%) |

| 1.4 | 96.10 | 1.35 g | |

| Toluene (Anhydrous) | - | - | 20 mL (0.5 M) |

Procedure:

-

Inert Atmosphere: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and condenser. Purge with Argon or Nitrogen for 15 minutes.

-

Catalyst Pre-complexation: Add

(or -

Substrate Addition: Add 1-Bromo-2,6-difluorobenzene, 4-Piperidone ethylene ketal, and

to the flask. -

Reaction: Add the remaining toluene (15 mL). Heat the mixture to 100°C (oil bath temperature) with vigorous stirring.

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS. Conversion typically reaches >95% within 4–12 hours.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts and palladium residues. Wash the pad with EtOAc.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude protected intermediate (1-(2,6-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane).

Step 2: Deprotection (Ketal Hydrolysis)

| Reagent | Conditions |

| Crude Intermediate | Dissolved in THF (20 mL) |

| HCl (Aq) | 2M or 6M HCl (10 mL) |

Procedure:

-

Dissolve the crude oil from Step 1 in THF (20 mL).

-

Add 10 mL of 2M HCl.

-

Stir at 60°C for 2 hours. (Monitor disappearance of ketal by TLC).

-

Neutralization: Cool to 0°C. Carefully neutralize with saturated

solution until pH ~8. -

Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via Flash Column Chromatography (Silica Gel, 0-30% EtOAc in Hexanes) to afford the pure This compound as a solid.

Experimental Workflow & Troubleshooting

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or poor ligand quality. | Ensure RuPhos is stored under inert gas (it oxidizes slowly). Re-distill toluene to remove water/oxygen. |

| Protodehalogenation | Ensure anhydrous conditions. Switch solvent to 1,4-Dioxane. | |

| Incomplete Deprotection | Acid concentration too low. | Increase HCl concentration to 6M or use Acetone/HCl reflux. |

| Dark/Black Reaction | Pd black precipitation. | Ligand loading is too low. Maintain Pd:Ligand ratio at 1:2 or 1:2.5. |

Alternative Methods & Comparison

While Buchwald-Hartwig is superior, other methods exist but come with limitations.[2]

| Method | Reagents | Pros | Cons |

| Buchwald-Hartwig (Recommended) | Pd/RuPhos, NaOtBu | High yield, tolerates sterics, mild. | Expensive catalyst/ligand.[5] |

| Ullmann Coupling | CuI, L-Proline, | Cheaper metals. | Requires high temp (120-140°C), variable yields with ortho-F. |

| DMSO, | No metal catalyst. | Fails for 2,6-difluoro without activating groups (e.g., nitro). |

Note on

References

-

Buchwald-Hartwig Amination Overview

-

Ligand Selection (RuPhos)

-

Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines using RuPhos. Organic Letters, 8(26), 5951-5954. Link

-

-

Synthesis of N-Aryl Piperidones

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

- Ketal Protection Strategy: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ketal stability and deprotection).

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(2,6-Difluorophenyl)piperidin-4-one Synthesis

Executive Summary

Synthesizing 1-(2,6-Difluorophenyl)piperidin-4-one presents a unique challenge compared to standard N-aryl piperidones.[1] The 2,6-difluoro substitution pattern on the aniline creates significant steric hindrance and electronic deactivation, making the initial nucleophilic attack sluggish.[2]

This guide focuses on the Michael Addition-Dieckmann Condensation route, which is the most cost-effective industrial method but prone to specific impurity profiles. We also briefly address the Buchwald-Hartwig alternative for high-purity requirements.

Module 1: The Michael Addition (The Bottleneck)

The Chemistry: The reaction of 2,6-difluoroaniline with methyl acrylate to form the bis-propionate intermediate.

The Problem: Due to the steric bulk of the fluorine atoms at the 2 and 6 positions, the aniline is a poor nucleophile.[2] The reaction often stalls at the mono-adduct stage or results in acrylate polymerization if heated too aggressively.[1]

Troubleshooting Guide: Michael Addition

| Symptom | Probable Cause | Corrective Action |

| High levels of Mono-adduct (N-mono-alkylated impurity) | Insufficient activation energy or low stoichiometry. | 1.[1] Run Neat: Remove solvent.[1][3] React aniline with 2.5–3.0 eq. of methyl acrylate without solvent to maximize concentration.2. Catalysis: Add 5-10 mol% Glacial Acetic Acid or CuCl to activate the Michael acceptor.[1] |

| Gel formation / Solidification | Polymerization of methyl acrylate. | 1. Radical Inhibitor: Add Hydroquinone or MEHQ (500 ppm) to the reaction mixture.2.[2] Temperature Control: Do not exceed 90°C. If higher T is needed, use a sealed tube with inhibitor. |

| Dark/Black Reaction Mixture | Oxidation of aniline.[1][2] | Inert Atmosphere: Sparge the reaction vessel with Nitrogen/Argon for 15 mins prior to heating. |

Expert Insight: The "Neat" Protocol

"In my experience, refluxing 2,6-difluoroaniline in methanol with methyl acrylate yields <40% conversion to the bis-adduct even after 48 hours. The most robust protocol is to run the reaction neat (solvent-free) at 80-85°C with 10 mol% acetic acid and a radical inhibitor.[1] This pushes the equilibrium toward the bis-adduct via Le Chatelier’s principle."

Module 2: Dieckmann Cyclization & Decarboxylation

The Chemistry: The bis-propionate ester undergoes intramolecular Claisen (Dieckmann) condensation using a strong base (NaOMe) to form the β-keto ester, followed by acid-mediated hydrolysis and decarboxylation.[2]

Visualizing the Pathway & Impurities

Figure 1: Reaction pathway highlighting critical impurity generation points.

Troubleshooting Guide: Cyclization

| Issue | Diagnostic | Solution |

| Low Yield in Cyclization | TLC shows starting material (bis-ester) remaining. | Moisture Control: Sodium Methoxide (NaOMe) is instantly deactivated by water. Ensure Toluene/THF is dried (Karl Fischer < 0.05%). Use solid NaOMe (95%+) rather than solution if possible. |

| "Sticky" Solid after Workup | Incomplete Decarboxylation (Presence of β-keto acid/ester).[1] | Aggressive Hydrolysis: The decarboxylation of the 3-carboxy intermediate requires vigorous reflux in 6N HCl or 20% H2SO4. Monitor CO2 evolution.[1][2] Do not stop until gas evolution ceases.[1][2] |

| Regioisomeric Impurities | NMR shows asymmetry in the piperidine ring.[1][2] | Check Starting Material: 2,6-difluoroaniline is symmetric.[2] Regioisomers usually stem from impure aniline (e.g., 2,4-difluoro isomer).[2] Verify SM purity by GC. |

Module 3: Purification Strategy

Even with optimized chemistry, the "tarry" nature of acrylate chemistry often requires a purification overhaul.[2]

Recommended Purification Workflow

-

Acid-Base Extraction (The "Cleanup"):

-

Dissolve crude reaction mixture in EtOAc.

-

Extract with 2N HCl .[1][2] The product (amine) goes into the water layer; non-basic impurities (polymerized acrylates, unreacted esters) stay in organic.[2]

-

Basify the aqueous layer (pH > 10) with NaOH.

-

Extract back into EtOAc.[1] This removes 90% of non-amine impurities.

-

-

Crystallization (Polishing):

-

Solvent: Isopropyl Alcohol (IPA) or IPA/Hexane (1:4).

-

Protocol: Dissolve hot in minimum IPA, add Hexane until turbid, cool slowly to 4°C.

-

Frequently Asked Questions (FAQ)

Q1: Can I use the Buchwald-Hartwig amination instead? A: Yes, and it is cleaner but more expensive.

-

Protocol: React 4-piperidone (or protected acetal) with 1-bromo-2,6-difluorobenzene .

-

Catalyst System: Pd(OAc)2 + BINAP or XantPhos.[2]

-

Advantage: Avoids acrylate polymerization.[1]

-

Disadvantage: Pd scavenging required (use SiliaMetS® Thiol or equivalent).[2]

Q2: My product is turning pink/red upon storage. Why? A: This indicates trace aniline oxidation products or free aniline remaining.[1][2]

-

Fix: Ensure the final acid-base extraction is thorough. Store the product as the Hydrochloride salt (stable solid) rather than the free base (oil/low-melting solid), which is prone to oxidation.[2]